![molecular formula C8H13NO2 B2851917 1-[(Furan-2-ylmethyl)amino]propan-2-ol CAS No. 98426-33-6](/img/structure/B2851917.png)

1-[(Furan-2-ylmethyl)amino]propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

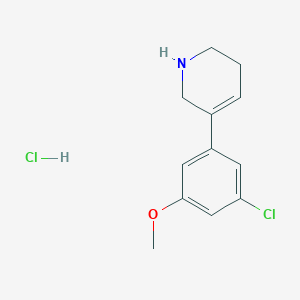

“1-[(Furan-2-ylmethyl)amino]propan-2-ol” is a chemical compound with the molecular formula C8H13NO2 . It has a molecular weight of 155.19 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The InChI code for “1-[(Furan-2-ylmethyl)amino]propan-2-ol” is 1S/C8H13NO2/c10-5-2-4-9-7-8-3-1-6-11-8/h1,3,6,9-10H,2,4-5,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The boiling point of “1-[(Furan-2-ylmethyl)amino]propan-2-ol” is reported to be 142-143/15 Torr . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “1-[(Furan-2-ylmethyl)amino]propan-2-ol,” have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria. The incorporation of the furan nucleus into compounds is a significant synthetic strategy in the search for new drugs to combat microbial resistance .

Antifungal and Antiviral Properties

The compound’s furan moiety contributes to its antifungal and antiviral activities. This makes it a potential candidate for the development of new treatments targeting fungal infections and viral pathogens .

Antioxidant Effects

Furan derivatives are known to exhibit antioxidant properties. This characteristic is beneficial in preventing oxidative stress, which can lead to various chronic diseases. The compound’s structure allows it to neutralize free radicals, thereby protecting cells from damage .

Antitumor Activity

Recent studies have shown that furan-containing compounds can play a role in antitumor therapies. Their ability to interfere with the proliferation of cancer cells makes them valuable in the field of oncology .

Antihistaminic Uses

The compound’s structure suggests potential antihistaminic uses, providing relief from allergic reactions by blocking the action of histamine .

Fungicide Applications

“1-[(Furan-2-ylmethyl)amino]propan-2-ol” may also serve as an active ingredient in fungicides. Its furan core can contribute to the prevention of fungal growth on plants, thus protecting crops from various plant diseases .

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The safety pictograms associated with it are GHS05 and GHS07 . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

It’s known that chiral heterocyclic alcohols, like this compound, are important precursors for the production of pharmaceutical medicines and natural products .

Mode of Action

It’s synthesized from the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the lactobacillus paracasei bd101 biocatalyst . This process results in a product with >99% conversion, >99% enantiomeric excess (ee), and 96% yield .

Biochemical Pathways

It’s known that this compound can be used in the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Result of Action

It’s known that this compound can be used in the production of various pharmaceutical medicines and natural products , suggesting that it may have a wide range of molecular and cellular effects depending on the specific product it’s used to synthesize.

Action Environment

It’s known that the synthesis of this compound was carried out using a biocatalyst obtained from boza, a grain-based fermented beverage . This suggests that the compound’s synthesis may be influenced by the specific conditions of the fermentation process.

properties

IUPAC Name |

1-(furan-2-ylmethylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-7(10)5-9-6-8-3-2-4-11-8/h2-4,7,9-10H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRWCKYQKDQMAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=CC=CO1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Furan-2-ylmethyl)amino]propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2851837.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2851839.png)

![N-cyclohexyl-1-((3-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2851840.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2851843.png)

![1-(4-Fluorophenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2851845.png)

![Ethyl {[3-cyano-4-(3,5-dibromo-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2851846.png)

![1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2851848.png)

![N-[(2,5-Difluorophenyl)methyl]-1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-amine](/img/structure/B2851853.png)

![5-(4-fluorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2851854.png)